3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-9-3-1-7-15(17)19(25)23-11-5-6-14(12-23)24-13-22-18-10-4-2-8-16(18)20(24)26/h1-4,7-10,13-14H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDAULTNDKCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Attachment of the Chlorobenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Comparative Insights
AChE Inhibition and Antioxidant Activity
- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines () exhibit 87% AChE inhibition, comparable to donepezil, likely due to the benzyl-piperidine motif mimicking donepezil's structure.
- Antioxidant Activity : Benzyl-piperidine derivatives also show DPPH scavenging, suggesting that electron-donating groups (e.g., benzyl) may contribute to radical stabilization. The electron-withdrawing 2-chlorobenzoyl group in the target compound might diminish this effect .
Cytotoxicity and Anticancer Mechanisms
- The triazole’s hydrogen-bonding capacity may enhance target binding, whereas the target compound’s 2-chlorobenzoyl group could promote intercalation or protein adduct formation via its aromatic ring .
- Piperidine modifications : Substitutions on the piperidine ring (e.g., 2-fluoroethyl in ) influence receptor selectivity. The target compound’s 2-chlorobenzoyl group may favor interactions with hydrophobic kinase domains or neurotransmitter receptors .
Antibacterial and Enzyme Inhibition
- Fluorophenyl-substituted derivatives () show antibacterial activity, with halogenated aryl groups likely disrupting bacterial membrane integrity. The target compound’s 2-chlorobenzoyl group may exhibit similar effects but with altered specificity .
- hCA II Inhibition : Aliphatic thioethers () are more potent than benzylthio derivatives. The target compound lacks a thioether but may inhibit enzymes via its carbonyl group or chlorinated aryl ring .
Structural-Activity Relationships (SAR)
- Piperidine Substituents: Bulky aromatic groups (e.g., benzoyl, isoxazole) enhance target affinity but may reduce metabolic stability.
- Quinazolinone Core Modifications: Styryl or amino groups at position 2 () improve antibacterial activity, whereas the target compound’s unmodified position 2 may prioritize other targets like kinases or AChE .
Biological Activity
3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a quinazolinone core with a piperidine ring and a chlorobenzoyl group. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
- Introduction of the Piperidine Ring : Nucleophilic substitution reactions.
- Attachment of the Chlorobenzoyl Group : Acylation using 2-chlorobenzoyl chloride under basic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have shown:
- Cytotoxicity Against MCF-7 and A2780 Cell Lines : This compound demonstrated IC50 values significantly lower than those of standard treatments like lapatinib, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.20 ± 0.02 |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| This compound | A2780 | 3.00 ± 1.20 |
| Lapatinib | A2780 | 12.11 ± 1.03 |
The mechanism by which this compound exerts its anticancer effects involves inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that it acts as an ATP non-competitive inhibitor against CDK2 and HER2 while being an ATP competitive inhibitor against EGFR .
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, such as 3-(1-(2-chlorobenzoyl)piperidin-4(3H)-one), this compound demonstrates unique structural features that enhance its biological activity:
| Compound Name | Structure Highlights | Notable Activity |
|---|---|---|
| This compound | Piperidine ring + chlorobenzoyl group | Strong anticancer activity |
| 3-(1-(2-chlorobenzoyl)piperidin-4(3H)-one | Similar structure but different carbonyl position | Moderate activity |
Case Studies
In a study focusing on quinazolinone derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects against resistant cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy .
Q & A
Q. What are the common synthetic routes for 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?
The synthesis of quinazolinone derivatives often involves alkylation, condensation, or coupling reactions. For example:
- Alkylation : Reacting 4(3H)-quinazolinone with halogenated intermediates like 3-halo-1-phenylpropan-1-one, though this requires metal catalysts (e.g., copper) and generates intermediates that complicate scalability .
- Condensation : Using N-heterocycles and methyl ketones with DMPA as a one-carbon source, which avoids heavy metals but may require long reaction times .
- Coupling reactions : Substituting piperidinyl groups via reactions with 2-chlorobenzoyl chloride in the presence of bases like Cs₂CO₃ and catalysts like CuI, achieving ~70% yields under optimized conditions (e.g., 80°C in DMF) .
Key limitations : Metal catalyst residues, multi-step purification, and low yields in scaled reactions.
Q. How is the structural characterization of this compound performed?
Characterization typically involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzoyl and piperidinyl groups) and FT-IR for functional groups (C=O, C-Cl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and confirms 3D conformation, critical for understanding bioactivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis to avoid metal catalysts and improve scalability?
Strategies include:
- Greener reagents : Replacing copper catalysts with organocatalysts or ionic liquids, as demonstrated in analogous quinazolinone syntheses .
- Flow chemistry : Reducing reaction times and improving reproducibility by automating stepwise coupling and purification .
- Microwave-assisted synthesis : Accelerating condensation steps (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and protocols (e.g., MTT assays) to minimize variability .
- Dose-response profiling : Compare IC₅₀ values across studies; discrepancies may arise from differences in compound solubility or assay endpoints .
- Target validation : Confirm mechanism-of-action (e.g., NF-κB inhibition) using siRNA knockdowns or competitive binding assays to contextualize activity .
Q. How does structural modification influence the compound’s bioactivity?
- Piperidinyl substitution : The 2-chlorobenzoyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., anticonvulsant activity) .
- Quinazolinone core : Adding electron-withdrawing groups (e.g., Cl) at position 2 increases antimicrobial potency by ~4-fold, as seen in analogous derivatives .
- Heterocyclic appendages : Linking five-membered rings (e.g., oxadiazoles) to the N-3 position boosts anticancer activity (IC₅₀ < 10 µM) via topoisomerase II inhibition .
Q. What methodological approaches are used to evaluate pharmacokinetic properties?
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes) to predict metabolic clearance .
- Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
- In silico modeling : Molecular docking (e.g., MOE software) to predict interactions with CYP450 enzymes or efflux transporters like P-gp .
Q. How are structure-activity relationships (SAR) systematically explored?
- Scaffold diversification : Synthesize derivatives with varying substituents (e.g., replacing chlorobenzoyl with fluorobenzoyl) and test against panels of biological targets .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .
- Fragment-based design : Use X-ray crystallography to identify critical binding motifs (e.g., hydrogen bonds with kinase ATP pockets) .
Q. What experimental designs mitigate off-target effects in pharmacological studies?
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Proteome profiling : Use affinity pulldowns with biotinylated probes to identify unintended protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
